molecular formula C18H22N2O3S B7640449 N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide

Cat. No. B7640449
M. Wt: 346.4 g/mol
InChI Key: OMLVAWKXUUCOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as benzamides, which have been studied extensively for their pharmacological properties.

Mechanism of Action

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. This compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide is its specificity for PARP and COX-2, which reduces the risk of off-target effects. However, its potency may be limited in some cell types, and further studies are needed to determine its efficacy in vivo. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide. One area of interest is the development of this compound as a cancer therapy, either alone or in combination with other drugs. Further studies are also needed to determine the optimal dosing and administration of this compound for therapeutic use. In addition, the anti-inflammatory properties of this compound could be further explored for the treatment of other inflammatory conditions. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.

Synthesis Methods

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-(propan-2-ylamino)aniline, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its anti-inflammatory properties, and has shown promise in the treatment of inflammatory bowel disease.

properties

IUPAC Name

N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12(2)19-15-7-5-6-14(10-15)18(21)20-16-9-8-13(3)17(11-16)24(4,22)23/h5-12,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLVAWKXUUCOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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